molecular formula C23H26N2O4 B2904574 (4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone CAS No. 1209867-15-1

(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

Cat. No. B2904574
CAS RN: 1209867-15-1
M. Wt: 394.471
InChI Key: NRFAFZVUPWRRRK-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The compound also contains a phenyl group and a methanone group, which could potentially contribute to its reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as IR, NMR, and mass spectroscopy . These techniques can provide information about the functional groups present in the compound and their arrangement.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the piperazine ring can undergo reactions such as alkylation, acylation, and N-oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound such as its melting point, boiling point, and solubility can be predicted based on its structure and functional groups .

Scientific Research Applications

Antibacterial Activity

The piperazine moiety is a common structural element in pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drugs. Compounds containing piperazine have been used in treatments for various diseases, including antibacterial applications. The compound could potentially be synthesized through a Mannich reaction and exhibit promising antibacterial activity .

Antitumor Properties

Some piperazine compounds have demonstrated antitumor activity. The compound “(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone” could be investigated for its efficacy against cancer cells, as similar structures have been shown to have cytotoxic effects on MCF-7 breast cancer cells .

Treatment of Neurodegenerative Diseases

Piperazine compounds have been associated with treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. The compound’s ability to cross the blood-brain barrier could make it a valuable agent in managing these diseases .

Psychoactive Substance Research

While piperazine is used in legal pharmaceuticals, it is also found in psychoactive substances used recreationally. The compound could be studied for its psychoactive properties, contributing to research on substance abuse and addiction .

Photophysical Research

Piperazine derivatives have interesting photophysical properties. The compound could be used in the synthesis of new materials with potential applications in sensors, markers, and other technologies that utilize fluorescence and solvatochromism .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biological testing and molecular modeling .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Proper safety measures should always be taken when handling chemicals .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include testing its biological activity and studying its mechanism of action .

properties

IUPAC Name

[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-28-20-9-8-17(14-21(20)29-2)22(26)24-10-12-25(13-11-24)23(27)19-15-18(19)16-6-4-3-5-7-16/h3-9,14,18-19H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFAFZVUPWRRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

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